molecular formula C18H20N2O3 B6539617 N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(2-methylphenoxy)acetamide CAS No. 1060359-69-4

N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(2-methylphenoxy)acetamide

Cat. No.: B6539617
CAS No.: 1060359-69-4
M. Wt: 312.4 g/mol
InChI Key: YYKBXWFUBLAMKS-UHFFFAOYSA-N
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Description

“N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(2-methylphenoxy)acetamide” is a chemical compound with the molecular formula C16H25N3O2 . It has an average mass of 291.389 Da and a mono-isotopic mass of 291.194672 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their pharmacological activities studied . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroanalytical methods such as NMR and IR . The compound has a molecular formula of C16H25N3O2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be predicted using various computational tools. For instance, the Log Kow (KOWWIN v1.67 estimate) is 2.11, the boiling point is 590.88°C (Adapted Stein & Brown method), and the melting point is 255.05°C (Mean or Weighted MP) .

Future Directions

The future directions in the research of “N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(2-methylphenoxy)acetamide” and similar compounds could involve further exploration of their pharmacological activities. For instance, the antimicrobial and anticancer activities of similar compounds have been studied , and these compounds have the potential to be used as lead compounds for rational drug designing .

Properties

IUPAC Name

N-methyl-2-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13-5-3-4-6-16(13)23-12-18(22)20-15-9-7-14(8-10-15)11-17(21)19-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKBXWFUBLAMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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